Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Tumor-targeted antifolate RFC transport selectivity Folate receptor

tert-Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1956385-79-7, MF C₁₂H₁₅N₃O₂, MW 233.27) is a synthetic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class—a privileged 7-deazapurine scaffold extensively used in the design of ATP-competitive kinase inhibitors. The compound features a 6-methyl substituent on the pyrrole ring and a tert-butyl carboxylate ester at the 4-position, both of which critically influence downstream pharmacological properties and synthetic versatility.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
Cat. No. B11876429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2N1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H15N3O2/c1-7-5-8-9(11(16)17-12(2,3)4)13-6-14-10(8)15-7/h5-6H,1-4H3,(H,13,14,15)
InChIKeyGKZIFFXFVXHJQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate: Core Scaffold Intermediate for Kinase-Targeted Synthesis


tert-Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1956385-79-7, MF C₁₂H₁₅N₃O₂, MW 233.27) is a synthetic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class—a privileged 7-deazapurine scaffold extensively used in the design of ATP-competitive kinase inhibitors [1]. The compound features a 6-methyl substituent on the pyrrole ring and a tert-butyl carboxylate ester at the 4-position, both of which critically influence downstream pharmacological properties and synthetic versatility. Pyrrolo[2,3-d]pyrimidines are core motifs in numerous clinical and preclinical inhibitors targeting JAK, EGFR, RET, LRRK2, and folate-dependent enzymes [2].

Why tert-Butyl 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Cannot Be Replaced by In-Class Analogs


Pyrrolo[2,3-d]pyrimidine intermediates are not interchangeable building blocks. The 6-methyl group imposes steric and electronic effects that abolish recognition by the ubiquitously expressed reduced folate carrier (RFC) while preserving tumor-selective folate receptor (FR) and proton-coupled folate transporter (PCFT) mediated uptake—a selectivity switch validated in head-to-head antifolate studies [1]. The tert-butyl ester at C4 provides orthogonal acid-labile protection that cannot be replicated by methyl or ethyl esters, which require basic hydrolysis and risk epimerization of sensitive downstream intermediates [2]. The 4-chloro analog lacks the carboxylate handle for direct amide/ester diversification, requiring additional synthetic steps. Selecting a generic 6-unsubstituted or 4-chloro analog therefore forfeits both tumor-transport selectivity potential and synthetic economy.

Quantitative Differentiation Evidence for tert-Butyl 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate


6-Methyl Substitution Abolishes RFC-Mediated Transport: Head-to-Head Antifolate Selectivity Data

In a direct head-to-head study, 6-methyl substituted pyrrolo[2,3-d]pyrimidine antifolates (compounds 5–8) showed uniformly abolished RFC-mediated cell inhibition (IC₅₀ > 1000 nM), compared to their 6-des-methyl counterparts (compounds 1–4) which exhibited IC₅₀ values of 31–169 nM against RFC-expressing PC43-10 cells [1]. Meanwhile, FRα-mediated uptake was largely preserved (RT16 IC₅₀: 2.5–100 nM for 6-methyl vs 6.8–550 nM for des-methyl), and FRβ-mediated potency was maintained (D4 IC₅₀: 2.6–49 nM for 6-methyl vs 3.5–552 nM for des-methyl). Specificity ratios (RFC IC₅₀ / FRα IC₅₀) improved by >10- to >30-fold in 6-methyl compounds. The 6-methyl group introduces steric repulsion within the RFC scaffold binding site, as confirmed by molecular modeling.

Tumor-targeted antifolate RFC transport selectivity Folate receptor

6-Methyl Substitution Preserves Antiproliferative Potency While Enhancing Tumor Selectivity Over Normal Cells

In KB and IGROV1 tumor cell proliferation assays, 6-methyl substituted compounds (5, 7, 8) inhibited KB cells with nanomolar IC₅₀ values only slightly less than nonmethylated analogs, demonstrating preserved antitumor potency [1]. Critically, 6-methyl compounds 5, 7, and 8 were far more potent toward IGROV1 ovarian cancer cells than their des-methyl counterparts (1, 3, and 4). Compound 7 was the most potent inhibitor with 242-fold and 127-fold greater potency than its 6-desmethyl analog 3 against KB and IGROV1 cells, respectively. Most importantly, 6-methyl compounds 5, 7, and 8 were inert toward IOSE 7576 normal ovary cells up to 1000 nM, whereas des-methyl compounds 2 and 3 were more potent toward normal cells than tumor cells. Thus, 6-methyl substitution increases the therapeutic window by enhancing tumor-over-normal cell selectivity.

Antiproliferative activity Tumor selectivity IGROV1 ovarian cancer

tert-Butyl Ester Provides Orthogonal Acid-Labile Protection vs. Methyl/Ethyl Ester Analogs

The tert-butyl carboxylate ester can be selectively cleaved under mild acidic conditions (TFA/DCM, HCl/dioxane, or ZnBr₂), whereas methyl and ethyl esters require strongly basic hydrolysis (NaOH, LiOH) that can epimerize stereocenters or degrade base-sensitive functionality in elaborated intermediates [1]. tert-Butyl esters are also compatible with hydrogenation conditions (Pd/C, H₂) that would cleave benzyl esters, and are stable to nucleophilic acyl substitution conditions that would react with the 4-chloro analog [2]. This orthogonal reactivity profile enables convergent synthetic strategies where the 4-carboxylate is deprotected as the final step without disturbing other protecting groups or the 6-methyl substituent.

Protecting group strategy Synthetic intermediate Orthogonal deprotection

JAK3 Inhibitor Scaffold: 6-Methyl-Pyrrolo[2,3-d]pyrimidine Core Enables Sub-Nanomolar Potency with >3300-Fold Selectivity in Optimized Derivatives

Pyrrolo[2,3-d]pyrimidine derivatives bearing substitutions at the 4- and 6-positions have yielded highly selective JAK3 inhibitors. Compound 9a (a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative) demonstrated JAK3 IC₅₀ = 0.29 nM with >3300-fold selectivity over other JAK family members and >150-fold selectivity over kinases bearing a cysteine at the homologous position [1]. While 9a differs from the target compound at the 4-position (amino vs. tert-butyl ester), the 6-position and core scaffold are identical, establishing that the 6-methyl-pyrrolo[2,3-d]pyrimidine scaffold is compatible with high-potency, high-selectivity kinase inhibition. The target tert-butyl ester can be converted to a 4-carboxylic acid for subsequent amide coupling to generate 4-amino derivatives like 9a.

JAK3 inhibitor Kinase selectivity Autoimmune disease

Optimal Procurement and Application Scenarios for tert-Butyl 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate


Tumor-Selective Antifolate Lead Optimization

Research groups developing next-generation pemetrexed analogs or novel antifolates targeting de novo purine biosynthesis should procure this intermediate specifically for its 6-methyl group, which confers RFC transport abolition while preserving FRα/PCFT-mediated tumor uptake. The tert-butyl ester enables late-stage deprotection to the free carboxylic acid for conjugation with glutamate or other targeting moieties. Based on evidence from Kaku et al. (2023), 6-methyl substitution increases the tumor-to-normal cell selectivity window from <1-fold (des-methyl) to >100-fold, directly addressing the dose-limiting toxicity of current clinical antifolates [1].

JAK-Selective Kinase Inhibitor Fragment Elaboration

Medicinal chemistry teams pursuing JAK3- or JAK1-selective inhibitors for autoimmune indications can use this intermediate as a 4-position diversification point. Conversion of the tert-butyl ester to the carboxylic acid, followed by amide coupling with substituted anilines, provides 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidines. Optimized derivatives in this series have achieved JAK3 IC₅₀ values of 0.29 nM with >3300-fold selectivity over other JAK isoforms, as demonstrated by Sun et al. (2024) [2].

Parallel Library Synthesis Using Orthogonal Protection

Synthetic chemistry CROs and high-throughput medicinal chemistry platforms benefit from the tert-butyl ester's acid-labile orthogonal protection. Unlike the methyl ester comparator—which requires basic hydrolysis incompatible with base-sensitive functionality—the tert-butyl ester can be selectively deprotected with TFA without affecting N-Boc or acetal protecting groups. This enables parallel synthesis of 4-amide, 4-ester, and 4-carboxylic acid libraries from a single intermediate batch, maximizing chemical space exploration per gram of starting material [3].

Quote Request

Request a Quote for Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.